N-(2-(Methylsulfonyl)phenyl)acetamide
Overview
Description
N-(2-(Methylsulfonyl)phenyl)acetamide, also known as N-acetyl-2-methylsulfonylphenylacetamide (AMSP) is a novel and potent inhibitor of cytochrome P450 enzymes that is currently being studied for its potential applications in the medical, pharmaceutical, and environmental fields. AMSP has been found to have a wide range of biochemical and physiological effects, and has been found to be a useful tool in laboratory experiments.
Scientific Research Applications
Conformational Studies : The conformations of compounds similar to N-(2-(Methylsulfonyl)phenyl)acetamide have been studied using methods like the dipole moment method and quantum chemical calculations, revealing the existence of different conformers and their orientations (Ishmaeva et al., 2015).
Antimicrobial Agents : New heterocyclic compounds incorporating a sulfamoyl moiety, similar in structure to N-(2-(Methylsulfonyl)phenyl)acetamide, have been synthesized and evaluated as antimicrobial agents, showing promising results (Darwish et al., 2014).
Electronic and Biological Interactions : The electronic behavior, wave function, and biological properties of N-(2-(Methylsulfonyl)phenyl)acetamide and similar compounds have been investigated, focusing on aspects like solvent interactions, molecular docking, and potential fungal and cancer activities (Bharathy et al., 2021).
Herbicide Metabolism and Carcinogenicity : The metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes has been studied, highlighting the pathways leading to potentially carcinogenic products (Coleman et al., 2000).
Anti-arthritic and Anti-inflammatory Properties : N-(2-hydroxy phenyl) acetamide, a compound related to N-(2-(Methylsulfonyl)phenyl)acetamide, has been found to possess anti-arthritic and anti-inflammatory properties in animal models (Jawed et al., 2010).
Cyclooxygenase-2 Inhibition : A series of methylsulfonyl, sulfamoyl acetamides, and ethyl acetates, including those structurally related to N-(2-(Methylsulfonyl)phenyl)acetamide, have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, showing promising analgesic activity (Consalvi et al., 2015).
properties
IUPAC Name |
N-(2-methylsulfonylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7(11)10-8-5-3-4-6-9(8)14(2,12)13/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWCPCSZLLJKPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356566 | |
Record name | N-[2-(Methanesulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Methylsulfonyl)phenyl)acetamide | |
CAS RN |
20628-27-7 | |
Record name | N-[2-(Methanesulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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